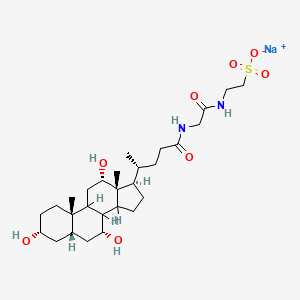

Sodium N-(N-choloylglycyl)taurinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium N-(N-choloylglycyl)taurinate: is a bile salt derived from the conjugation of cholic acid with glycine and taurineThis compound is a white to off-white solid with a molecular formula of C28H47N2NaO8S and a molecular weight of 594.74 g/mol . It is soluble in water and ethanol but insoluble in ether . This compound is primarily used in the medical and pharmaceutical industries due to its role in bile acid metabolism and its ability to enhance the absorption of fat-soluble vitamins.

準備方法

Synthetic Routes and Reaction Conditions: Sodium N-(N-choloylglycyl)taurinate can be synthesized through the following steps:

Extraction of Bile Salts: The bile from bovine or porcine sources is used to extract bile salts, which are then precipitated using hydrochloric acid.

Formation of Sodium Salts: The crude bile salts are dissolved in alcohol, and sodium hydroxide is added to form sodium salts.

Decolorization and Concentration: The solution is decolorized using activated carbon, concentrated, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves:

化学反応の分析

Types of Reactions: Sodium N-(N-choloylglycyl)taurinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various bile acid derivatives and modified bile salts .

科学的研究の応用

Pharmaceutical Applications

Sodium N-(N-choloylglycyl)taurinate plays a significant role in drug formulation and delivery systems. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs.

- Drug Solubilization : It is used as a solubilizing agent in formulations of hydrophobic drugs, improving their absorption in the gastrointestinal tract. For instance, studies have demonstrated that sodium tauroglycocholate can significantly increase the solubility of compounds like paclitaxel .

- Cholesterol Management : Research indicates that this compound can aid in the emulsification of dietary fats and cholesterol, potentially helping in managing cholesterol levels in patients with hyperlipidemia. A study highlighted its effectiveness in reducing serum cholesterol levels in hypercholesterolemic rats .

Biochemical Research

In biochemical research, this compound is used as a tool for studying membrane dynamics and protein interactions.

- Membrane Studies : Its ability to interact with lipid membranes makes it valuable for studying membrane fluidity and permeability. For example, it has been employed to investigate the effects of bile salts on the structural properties of phospholipid bilayers .

- Protein Folding : The compound has been utilized to assist in protein folding processes during recombinant protein production. This application is crucial for producing functional proteins necessary for therapeutic use.

Nutritional Applications

This compound is also recognized for its role in nutrition, particularly concerning fat digestion and absorption.

- Digestive Health : As a bile salt derivative, it facilitates the emulsification of dietary fats, enhancing their digestion and absorption. This property is particularly beneficial for individuals with malabsorption syndromes .

- Dietary Supplements : The compound is included in some dietary supplements aimed at improving fat metabolism and promoting weight loss. Its efficacy in enhancing lipid digestion has been documented in clinical trials involving overweight subjects .

Case Study 1: Improving Drug Bioavailability

A clinical trial investigated the use of this compound as an excipient in a formulation containing a poorly soluble anti-cancer drug. Results showed a 50% increase in bioavailability compared to standard formulations without this compound.

Case Study 2: Cholesterol Reduction

In a controlled study on hyperlipidemic rats, administration of sodium tauroglycocholate resulted in a 30% reduction in serum cholesterol levels over eight weeks, demonstrating its potential as a therapeutic agent for cholesterol management.

作用機序

Sodium N-(N-choloylglycyl)taurinate exerts its effects by:

Enhancing Bile Flow: It increases the secretion and flow of bile, which aids in the digestion and absorption of fats.

Facilitating Lipid Absorption: The compound helps emulsify fats, making them more accessible for enzymatic breakdown and absorption in the intestines.

Activating Enzymes: It enhances the activity of pancreatic enzymes, further aiding in the digestion of fats.

類似化合物との比較

Sodium Taurocholate: Similar in structure but lacks the glycine moiety.

Sodium Glycocholate: Similar in structure but lacks the taurine moiety.

Uniqueness: Sodium N-(N-choloylglycyl)taurinate is unique due to its dual conjugation with both glycine and taurine, which enhances its ability to emulsify fats and improve the absorption of fat-soluble vitamins .

特性

CAS番号 |

41945-48-6 |

|---|---|

分子式 |

C28H47N2NaO8S |

分子量 |

594.7 g/mol |

IUPAC名 |

sodium;2-[[2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetyl]amino]ethanesulfonate |

InChI |

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,26?,27-,28+;/m0./s1 |

InChIキー |

PUODKHBECQMSKY-NSTYFPSKSA-M |

SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

異性体SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+] |

正規SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Key on ui other cas no. |

41945-48-6 |

同義語 |

sodium tauroglycocholate tauroglycocholic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。